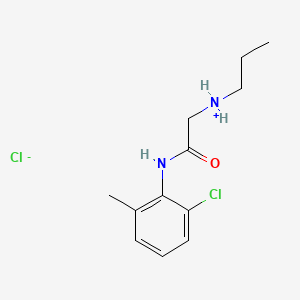
2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride: is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride typically involves multiple steps, starting from 2-chloro-6-methylaniline. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The intermediate product is then reacted with propylamine and further processed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups in the precursor compounds, converting them to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used for reduction reactions.
Substitution: Diazotization followed by nucleophilic substitution is a typical approach for introducing new groups onto the aromatic ring.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as tyrosine kinase inhibitors and other therapeutic agents . Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability under various conditions make it suitable for large-scale industrial applications.
Mécanisme D'action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a potential tyrosine kinase inhibitor, it may block the phosphorylation of tyrosine residues on proteins, thereby modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-chloro-6-methylaniline: A precursor in the synthesis of the target compound.
Dichloroanilines: Compounds with similar aromatic structures but different substitution patterns.
Uniqueness: The unique combination of aromatic and aliphatic components in [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride provides distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
77966-68-8 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h4-6,14H,3,7-8H2,1-2H3,(H,15,16);1H |
Clé InChI |
XFAWLFXEZYTGNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


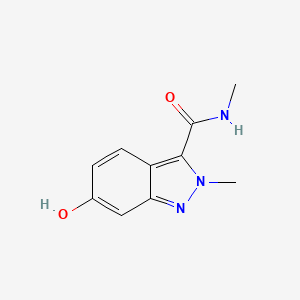
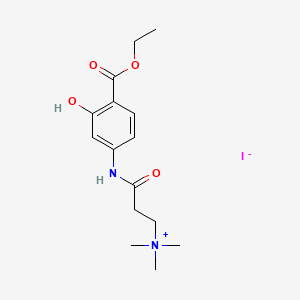
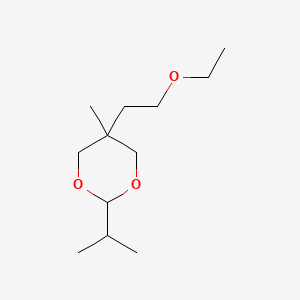
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
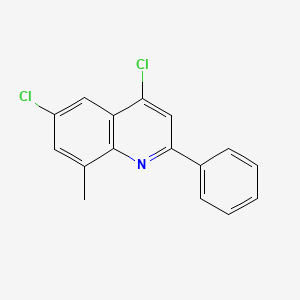
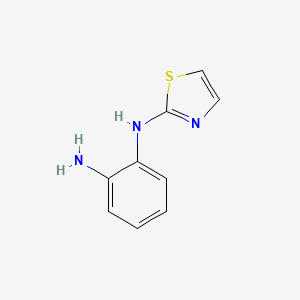
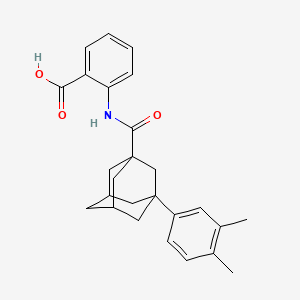
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
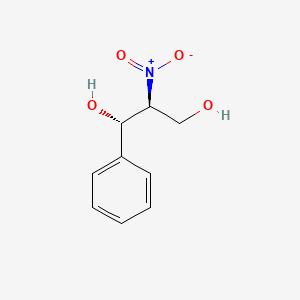
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
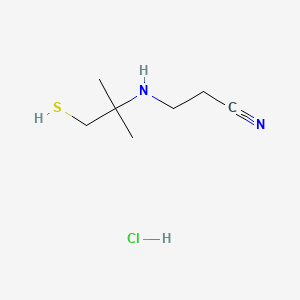
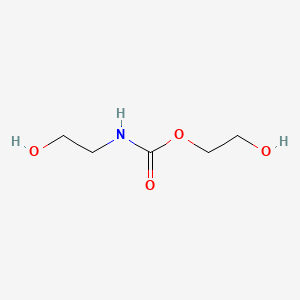
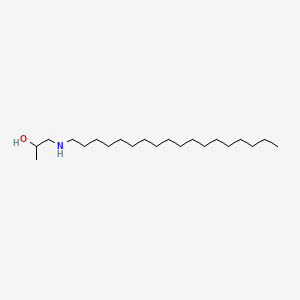
![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
